2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 462.98 g/mol. This compound is classified as a derivative of indole, which is a prominent heterocyclic system found in various natural products and pharmaceuticals, particularly known for its biological activities.
The synthesis of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide typically involves multi-step organic reactions that include the formation of the pyrimidoindole core followed by the introduction of the cyclohexylacetamide moiety.
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the synthesis.
The molecular structure of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide features a complex arrangement that includes:
InChI=1S/C26H27ClN4O2/c1-17-11-12-22-20(13-17)24-25(31(22)15-23(32)29-19-8-3-2-4-9-19)26(33)30(16-28-24)14-18-7-5-6-10-21(18)27/h5-7,10-13,16,19H,2-4,8-9,14-15H2,1H3,(H,29,32)
.The compound can participate in various chemical reactions characteristic of amides and heterocyclic compounds:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Spectroscopic methods can be employed to confirm reaction outcomes.
The mechanism of action for 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide primarily involves its interaction with iron ions within cancer cells.
Research indicates that this compound can induce significant apoptosis in cancer cells by disrupting iron-dependent biochemical pathways .
The physical properties include:
Key chemical properties include:
Further studies are necessary to fully characterize its physical properties under various conditions.
The primary applications of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide lie within scientific research focused on:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2
CAS No.: 898455-02-2